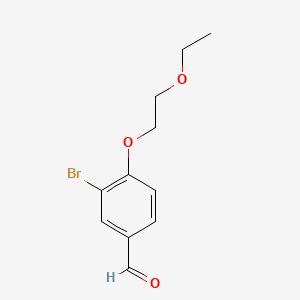

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is typically stored in a refrigerated environment .

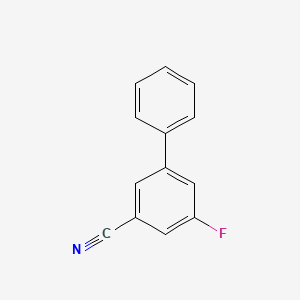

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde consists of a benzene ring substituted with a bromine atom, an aldehyde group, and an ethoxyethoxy group .Wissenschaftliche Forschungsanwendungen

One significant application involves its use in the synthesis of complex molecules through halogenation reactions. For example, the conversion of p-hydroxy benzaldehyde to 3,5-bromo-4-hydroxy benzaldehyde via bromination, followed by further reactions to obtain 3,4,5-trimethoxy benzaldehyde, demonstrates its utility in synthesizing methoxylated compounds, which are crucial in pharmaceuticals and agrochemicals (Yangyu Feng, 2002).

Additionally, the ethoxylation process, where 3-bromo-4-hydroxy benzaldehyde is transformed into ethyl vanillin, highlights its role in flavor and fragrance chemistry. The optimization of reaction conditions, such as temperature and solvent choice, significantly impacts the yield and purity of the final products, underscoring the importance of understanding and controlling these synthesis parameters (Diao Jiangao, 2010).

Biological and Material Science Applications

The compound's derivatives have been explored for their biological activities, such as nematicidal properties. The synthesis of various substituted phenyl-1-(4-hydroxyphenyl)-2-propen-1-ones from substituted benzaldehydes, including 3-bromo-4-(2-ethoxyethoxy)benzaldehyde derivatives, and their evaluation against root-knot nematodes (Meloidogyne javanica) indicate potential agricultural applications. The study found that incorporating a carbamoyloxy moiety into 2-propen-1-ones enhanced their nematicidal activity, providing insights into designing new agrochemicals (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).

In the realm of material science, the compound's derivatives contribute to the development of novel materials. For instance, the synthesis of cubane cobalt and nickel clusters employing derivatives of 3-bromo-4-(2-ethoxyethoxy)benzaldehyde showcases its utility in creating materials with unique magnetic properties. Such materials have potential applications in data storage, magnetic sensors, and catalysis, highlighting the compound's role in advancing nanotechnology and materials science (Shuhua Zhang et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-4-(2-ethoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRBJSLYARXFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733923 |

Source

|

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

CAS RN |

1341950-98-8 |

Source

|

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)